molecular formula C10H12N4 B2850150 N-isopropylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1796869-29-8

N-isopropylpyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2850150
CAS No.: 1796869-29-8
M. Wt: 188.234
InChI Key: VDGAMMPRXNPHTJ-UHFFFAOYSA-N
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Description

N-isopropylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an isopropyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropylpyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride or polyphosphoric acid. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-isopropylpyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often carried out in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridopyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the isopropyl group.

    Pyrrolo[2,3-d]pyrimidine: Another related compound with a fused pyrrole ring instead of a pyridine ring.

    Imidazo[1,2-a]pyrimidine: A compound with an imidazole ring fused to a pyrimidine ring, exhibiting different biological activities.

Uniqueness

N-isopropylpyrido[2,3-d]pyrimidin-4-amine is unique due to the presence of the isopropyl group, which can influence its physicochemical properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved potency and selectivity in its biological effects.

Properties

IUPAC Name

N-propan-2-ylpyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7(2)14-10-8-4-3-5-11-9(8)12-6-13-10/h3-7H,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGAMMPRXNPHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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